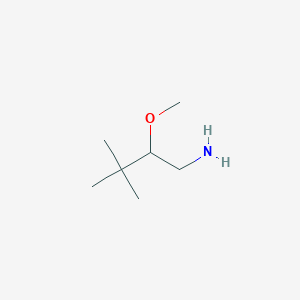
2-Methoxy-3,3-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-3,3-dimethylbutan-1-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C7H17NO .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3,3-dimethylbutan-1-amine” consists of a butan-1-amine backbone with two methyl groups attached to the third carbon and a methoxy group attached to the second carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3,3-dimethylbutan-1-amine” include a molecular weight of 131.22 and a molecular formula of C7H17NO .
Aplicaciones Científicas De Investigación
Catalytic Amination : Research by Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica, resulting in products like 2-amino-1-methoxypropane (Bassili & Baiker, 1990).
Chelated Aryllithium Reagents : Multinuclear NMR studies by Reich et al. (2001) investigated five-membered-ring amine chelated aryllithium reagents, revealing insights into their solution structures and behavior (Reich et al., 2001).
Antifungal Effects : A study by Jafar et al. (2017) synthesized and tested compounds like 4-methoxy-N,N-dimethylpyrimidin-2-amine for antifungal properties, finding them effective against certain fungi (Jafar et al., 2017).
Reaction Kinetics : Gesser, Zucco, and Nome (1995) studied the kinetics of reactions involving amines, providing insights into the reaction mechanisms and product formation (Gesser et al., 1995).
Synthetic Applications in Pharmaceuticals : Georgiadis (1976) researched the synthesis of compounds with potential applications in pharmaceuticals, including antimicrobial and anticoccidial activities (Georgiadis, 1976).
One-Pot Synthesis : D'hooghe et al. (2009) demonstrated a one-pot synthesis method for 3,3-dimethylpyrrolidine-2-carbonitriles, indicating an environmentally benign approach (D'hooghe et al., 2009).
Microbial Synthesis : Iwasaki et al. (2005) explored the microbial synthesis of chiral amines using Arthrobacter sp. KNK168, highlighting biotechnological applications (Iwasaki et al., 2005).
Chiral Discrimination : Research by Miyano et al. (1989) utilized 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid for chiral discrimination of enantiomeric alcohols and amines by NMR (Miyano et al., 1989).
Chemistry of Poly(N-alkyliminoalanes) : Dozzi et al. (1980) synthesized poly(N-alkyliminoalanes) using 3-methoxy-n-propylamine, contributing to the field of organometallic chemistry (Dozzi et al., 1980).
Investigation of Radical Cation Chain Reactions : Meyer and Metzger (2003) used electrospray ionization mass spectrometry to investigate reactions proceeding via radical cations, a method applicable in various synthetic contexts (Meyer & Metzger, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-3,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFYXXAOUOLMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,3-dimethylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

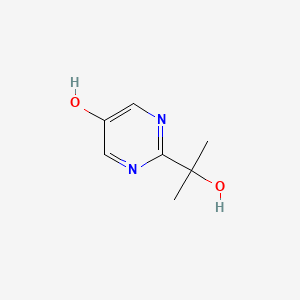

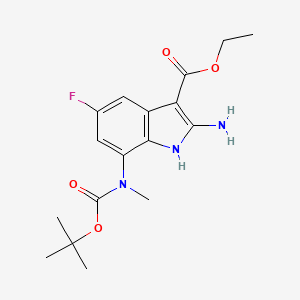
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
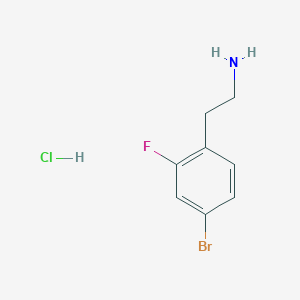
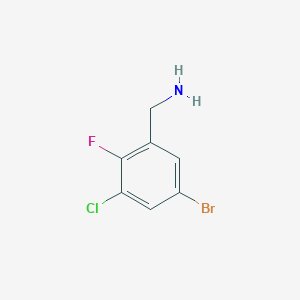
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)

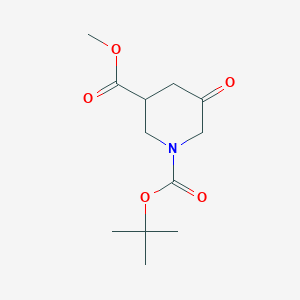
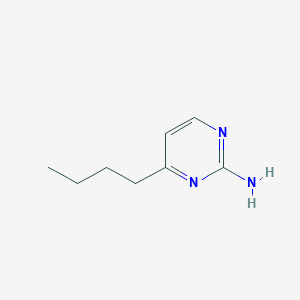
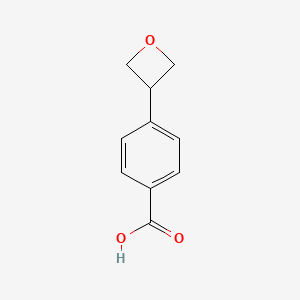
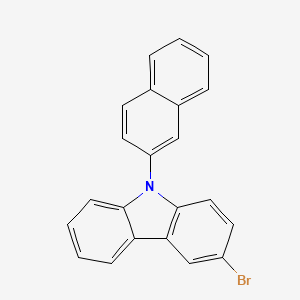
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)